5-Methylthieno[2,3-d][1,3]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthieno[2,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-3-2-4-5(9-3)8-6(7)10-4/h2H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFNGXOEOASDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis of Thienothiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound such as 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine, ¹H, ¹³C, and various 2D NMR experiments would be essential to confirm its chemical structure.
The ¹H NMR spectrum of 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the thiophene (B33073) ring would likely appear as a singlet in the aromatic region. The methyl protons would also produce a singlet, but at a much higher field (lower ppm value). The amine (NH₂) protons would typically present as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiophene-H | 6.5-7.5 | Singlet |
| -CH₃ | 2.0-2.5 | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine would give a distinct signal. The spectrum would show signals for the quaternary carbons of the fused ring system, the carbon bearing the amino group, the methine carbon of the thiophene ring, the carbon attached to the methyl group, and the methyl carbon itself.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=N (thiazole) | 160-170 |
| C-S (thiophene/thiazole) | 110-140 |
| C-NH₂ | 150-160 |
| Thiophene-CH | 100-120 |
| C-CH₃ | 125-140 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would show correlations between coupled protons. In this case, with mostly singlet systems, it would be of limited use but could confirm the absence of proton-proton coupling.
HSQC: Would reveal one-bond correlations between protons and the carbons they are directly attached to, for instance, linking the thiophene proton signal to its corresponding carbon signal and the methyl protons to the methyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the methyl and aromatic groups, C=N bond of the thiazole (B1198619) ring, and C=C bonds of the thiophene ring.
Table 3: Expected IR Absorption Bands for 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (amine) | 3300-3500 | Medium, often two bands |
| C-H stretch (aromatic) | 3000-3100 | Medium to weak |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=N stretch (thiazole) | 1600-1650 | Medium to strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine (C₆H₆N₂S₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as HCN, CH₃, or CS, providing further structural information.
Table 4: Predicted Mass Spectrometry Data for 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 170 |
| [M-CH₃]⁺ | 155 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 5-Methylthieno[2,3-d] mdpi.comnih.govthiazol-2-amine could be obtained, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. As no specific crystallographic data has been published for this compound, a detailed analysis is not possible.
Chromatographic and Purity Assessment Methodologies
The purity and structural integrity of 5-Methylthieno[2,3-d] mdpi.comparchem.comthiazol-2-amine, and related thienothiazole systems, are established through a combination of chromatographic and spectroscopic techniques. These methodologies are crucial for monitoring reaction progress during synthesis, isolating the final product, and verifying its identity and purity.
Thin-Layer Chromatography (TLC) is frequently employed as a rapid, qualitative method to monitor the progression of synthesis. nih.govmdpi.com It allows for the visualization of the consumption of starting materials and the formation of the desired product. nih.gov For purification, preparative column chromatography is often utilized. farmaciajournal.comarkat-usa.org
High-Performance Liquid Chromatography (HPLC) serves as a precise analytical tool for determining the purity of the final compound. By developing specific methods, quantitative assessment of impurities can be achieved. While a dedicated method for 5-Methylthieno[2,3-d] mdpi.comparchem.comthiazol-2-amine is not detailed in foundational literature, methods for analogous thiazole derivatives demonstrate the typical parameters used. nih.govhelixchrom.com
Following purification, a suite of analytical techniques is used to confirm the structure and assess purity. These include melting point determination, elemental analysis, and various spectroscopic methods. farmaciajournal.comarkat-usa.org Elemental analysis provides confirmation of the empirical formula, ensuring the correct elemental composition. mdpi.comarkat-usa.orgnih.gov Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are used to elucidate and confirm the molecular structure. mdpi.comsemanticscholar.orgresearchgate.net In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation. researchgate.net
The following tables summarize typical conditions used for the chromatographic analysis and purity assessment of thienothiazole systems.
Table 1: Representative Chromatographic Conditions for Thiazole Systems
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography | High-Performance Liquid Chromatography (HPLC) (Representative Method) |
| Stationary Phase | Merck Kieselgel 60F₂₅₄ farmaciajournal.com | Merck Kieselgel 60Å farmaciajournal.com | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) nih.gov |
| Mobile Phase / Eluent | Dichloromethane:Acetone (2:1 v/v) farmaciajournal.com | Dichloromethane:Acetone (2:1 v/v) farmaciajournal.com | Gradient: Acetonitrile and 0.1 mol/L Trichloroacetic Acid (pH 1.7) nih.gov |
| Flow Rate | N/A | N/A | 1 mL/min nih.gov |
| Detection | UV light at 254 nm mdpi.comfarmaciajournal.com | N/A | UV at 355 nm nih.gov |
| Application | Reaction monitoring nih.govfarmaciajournal.com | Product purification farmaciajournal.comarkat-usa.org | Purity assessment and quantification nih.gov |
Table 2: Methods for Purity and Structural Confirmation
| Technique | Purpose | Key Findings / Data |
| Melting Point Analysis | Assess purity; sharp melting range indicates high purity. | Compound-specific melting point (mp) in degrees Celsius. farmaciajournal.comarkat-usa.org |
| Spectroscopy (¹H-NMR, ¹³C-NMR, IR) | Structural elucidation and confirmation. | Provides data on the chemical environment of protons and carbons, and the presence of specific functional groups. mdpi.comresearchgate.net |
| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern. | Confirms the molecular formula by providing the mass-to-charge ratio (m/z). mdpi.comresearchgate.net |
| Elemental Analysis | Verify the empirical formula. | Provides the percentage composition of C, H, N, and S, which is compared to theoretical values. arkat-usa.orgnih.gov |
| X-ray Crystallography | Definitive 3D structural determination. | Provides precise bond lengths, angles, and crystal packing information. researchgate.net |
Derivatization and Chemical Transformations of the Thieno 2,3 D 1 2 Thiazol 2 Amine Core
Modification at the Amine Functionality (Position 2)
The primary amine at the 2-position of the thieno[2,3-d]thiazole (B11776972) ring is a key handle for derivatization, readily undergoing a variety of chemical transformations to introduce new functional groups and build molecular complexity.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the 2-amino group facilitates its reaction with acylating and sulfonylating agents. Acylation is a common strategy to introduce amide functionalities, which can alter the electronic properties and biological activity of the parent molecule. For instance, the reaction of 2-aminothiazole (B372263) derivatives with acid chlorides or anhydrides in the presence of a base typically proceeds smoothly to afford the corresponding N-acylated products. This transformation is widely applicable, with studies showing the successful acylation of various 2-aminothiazole cores. mdpi.comnih.govsemanticscholar.org
Sulfonylation of the 2-amino group introduces a sulfonamide linkage, a critical pharmacophore in many therapeutic agents. The reaction of 2-aminothiazole with various sulfonyl chlorides in the presence of a base, such as sodium acetate (B1210297) in an aqueous medium, provides the corresponding N-sulfonylated derivatives in good yields. nih.govresearchgate.net This method is robust and tolerates a range of substituents on the sulfonyl chloride. nih.gov
Table 1: Examples of Sulfonylation of 2-Aminothiazole
| Sulfonyl Chloride | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzenesulfonyl chloride | N-(thiazol-2-yl)benzenesulfonamide | 80 | nih.gov |
| 2-Naphthalenesulfonyl chloride | N-(thiazol-2-yl)naphthalene-2-sulfonamide | 36 | excli.de |
Alkenylation and Arylation through Cross-Coupling Reactions
Modern cross-coupling methodologies have enabled the formation of C-N bonds, providing access to N-alkenylated and N-arylated 2-aminothieno[2,3-d]thiazoles. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the N-arylation of amines. synarchive.com This reaction has been successfully applied to 2-aminothiazole derivatives, allowing for the coupling with a broad range of aryl bromides and triflates. nih.gov The use of specific palladium catalysts and ligands is crucial for achieving high yields and good substrate scope. nih.govmdpi.com
While direct N-alkenylation via cross-coupling is less common, related strategies involving the coupling of a halogenated thieno[2,3-d]thiazole with amines can achieve a similar outcome, leading to N-alkylated or N-arylated products.
Formation of Schiff Bases and Related Imines
The 2-amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ijper.orgniscpr.res.in A variety of aromatic and heteroaromatic aldehydes have been successfully reacted with 2-aminothiazole derivatives, including 2-amino-5-methylthiazole, to yield the corresponding imines. researchgate.netnih.govactascientific.com These Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
| Amine Reactant | Aldehyde/Ketone Reactant | Product | Reference |
|---|---|---|---|
| 2-Amino-4-phenylthiazole | 3-Aldehydosalicylic acid | 3-(((4-phenylthiazol-2-yl)imino)methyl)-2-hydroxybenzoic acid | ijper.org |
| 2-Aminobenzothiazole | Various aromatic and hetero aldehydes | N-(benzo[d]thiazol-2-yl)-1-(aryl/heteroaryl)methanimine derivatives | niscpr.res.in |
Substituent Effects and Synthetic Routes at Position 5 (Methyl Group)
The methyl group at position 5 of the thieno[2,3-d]thiazole ring, while seemingly simple, offers opportunities for further functionalization. Although direct modification of the methyl group can be challenging, synthetic strategies often involve building the thieno[2,3-d]thiazole core with a pre-functionalized group at the 5-position.
Synthetic routes to 5-substituted-2-aminothiazoles often start from α-haloketones or related precursors. For example, halogenation of 2-aminothiazoles can introduce a halogen at the 5-position, which can then be displaced by various nucleophiles to introduce a range of substituents. jocpr.com Another approach involves the reaction of α-halo-substituted aldehydes with thiourea (B124793) to construct the 2-amino-5-substituted thiazole (B1198619) ring. researchgate.netresearchgate.net
A study on the related thieno[2,3-d]isothiazole system demonstrated that functionalization at the 5-position is achievable. researchgate.net Starting from 3,4-dibromothiophene, a series of reactions including lithiation, acylation, and cyclization allowed for the introduction of carboxylic acid functionalities at position 5. researchgate.net Such strategies could potentially be adapted for the 5-methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine core, for instance, through initial bromination of the methyl group followed by nucleophilic substitution or oxidation to an aldehyde or carboxylic acid. The electronic nature of substituents at the 5-position can influence the reactivity of the entire ring system, affecting both electrophilic and nucleophilic substitution reactions.
Ring System Functionalization and Heterocyclic Annulation
Beyond derivatization of the exocyclic groups, the thieno[2,3-d]thiazole core itself can be further functionalized or used as a template for the construction of more complex, fused heterocyclic systems.
Fusion with Additional Heterocyclic Rings
The thieno[2,3-d]thiazole scaffold can be annulated with other heterocyclic rings to create novel polycyclic systems with potentially interesting chemical and biological properties. This is often achieved by utilizing functional groups on the thieno[2,3-d]thiazole core as handles for cyclization reactions.
For example, 2-aminothieno[2,3-d]pyrimidine derivatives can be used as precursors for the synthesis of thieno[2',3':4,5]pyrimido[1,2-a] nih.govresearchgate.netjocpr.comtriazines and thieno[2,3-d]-1,3-thiazines. nih.gov The synthesis of thieno[2,3-d] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines has also been reported, highlighting the versatility of the thienopyrimidine scaffold in constructing fused triazole systems. nih.govresearchgate.netlongdom.org
Furthermore, the synthesis of the novel 2H-thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole system demonstrates the potential for fusing a triazole ring directly onto a thiazole ring, a strategy that could be conceptually applied to the thieno[2,3-d]thiazole core. nih.govrsc.org Such annulation reactions significantly expand the chemical space accessible from the 5-methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine starting material. The construction of these fused systems often involves multi-step synthetic sequences, including cyclocondensation and rearrangement reactions. acs.orgpurkh.comresearchgate.netresearchgate.netwjrr.orgmdpi.commdpi.com
Reactions at the Thiophene (B33073) Moiety
The thiophene ring in the thieno[2,3-d]thiazole system is susceptible to electrophilic substitution reactions. The electron-rich nature of the thiophene moiety makes it a target for various electrophiles, allowing for the introduction of diverse functional groups.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) reactions are a key method for functionalizing the thiophene ring. researchgate.net The position of substitution on the thiophene ring is influenced by the directing effects of the fused thiazole ring and the methyl group at the 5-position.
One notable example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto electron-rich aromatic and heteroaromatic substrates. researchgate.netnih.govmdpi.com This reaction typically utilizes a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to yield an intermediate iminium species that, upon hydrolysis, affords the corresponding aldehyde. researchgate.net For activated aromatic systems, this reaction serves as a mild and efficient method for formylation. nih.gov While specific studies on the Vilsmeier-Haack formylation of 2-aryliminothiazolid-4-ones have been reported to yield 4-chloro-2-arylamino thiazole-5-carboxaldehydes, detailed investigations on 5-Methylthieno[2,3-d] researchgate.netnih.govthiazol-2-amine are not extensively documented. asianpubs.org However, based on the reactivity of similar heterocyclic systems, formylation is anticipated to occur at an activated position on the thiophene ring.
Further functionalization can be achieved through halogenation . Bromination of thieno[2,3-d]isothiazoles, a related class of compounds, has been achieved, suggesting that similar transformations could be applied to the 5-Methylthieno[2,3-d] researchgate.netnih.govthiazol-2-amine core to introduce bromine atoms, which can then serve as handles for cross-coupling reactions. researchgate.net
Table 1: Examples of Electrophilic Substitution Reactions on Thiophene-Containing Heterocycles
| Reaction Type | Reagents and Conditions | Product | Reference(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Formylated thiophene derivative | researchgate.netnih.govmdpi.comasianpubs.org |
| Bromination | N-Bromosuccinimide (NBS) | Brominated thiophene derivative | researchgate.net |
Reactions at the Thiazole Moiety
The thiazole moiety of 5-Methylthieno[2,3-d] researchgate.netnih.govthiazol-2-amine possesses a reactive 2-amino group, which is a prime site for a variety of chemical transformations.
Reactions of the 2-Amino Group:
The exocyclic amino group can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. nih.govmdpi.com This reaction is a common strategy to introduce a wide array of substituents, thereby modifying the physicochemical properties of the parent molecule. For instance, acylation of 2-aminothiazole derivatives with substituted aromatic acid chlorides has been employed in the synthesis of compounds with antimicrobial activity. nih.gov
Another important transformation is the formation of Schiff bases through condensation with various aldehydes and ketones. nih.gov The resulting imine linkage provides a versatile point for further modification or for the introduction of moieties that can engage in specific biological interactions.
The 2-amino group can also be converted into urea and thiourea derivatives . researchgate.netnih.gov Reaction with isocyanates or isothiocyanates leads to the formation of the corresponding ureas and thioureas, which are important pharmacophores in many biologically active compounds. researchgate.netnih.govmdpi.com
Furthermore, the 2-amino group can be subjected to diazotization followed by Sandmeyer-type reactions . This sequence allows for the replacement of the amino group with a variety of other functional groups, including halogens, cyano, and hydroxyl groups, thus providing a powerful tool for diversification. nih.gov
Table 2: Key Reactions Involving the 2-Amino Group of the Thiazole Ring
| Reaction Type | Reagents and Conditions | Product | Reference(s) |
| Acylation | Acid chlorides, Triethylamine (B128534), Dioxane | N-acylated 2-aminothiazole | nih.govmdpi.com |
| Schiff Base Formation | Aldehydes/Ketones, Acid/Base catalyst | 2-Iminothiazole | nih.gov |
| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | 2-Ureido/Thiourea-thiazole | researchgate.netnih.govmdpi.com |
| Diazotization/Sandmeyer Reaction | NaNO₂, H⁺; CuX | 2-Substituted thiazole (X = Cl, Br, CN, etc.) | nih.gov |
Novel Linker Design and Scaffold Hybridization Strategies
The thieno[2,3-d]thiazole core serves as a valuable scaffold for the design of novel therapeutic agents through molecular hybridization and the incorporation of various linkers. researchgate.netnih.govnih.govresearchgate.netnih.gov This approach involves combining the thieno[2,3-d]thiazole moiety with other pharmacologically active fragments to create hybrid molecules with potentially enhanced or novel biological activities. nih.govmdpi.comnih.gov
Scaffold Hybridization:
The principle of molecular hybridization aims to integrate two or more pharmacophores into a single molecule. nih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold, structurally related to the thieno[2,3-d]thiazole core, has been extensively used in the design of anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov Hybrid molecules incorporating the thieno[2,3-d]pyrimidine moiety with other heterocyclic systems like pyrazole (B372694) and coumarin (B35378) have been synthesized and shown to possess significant biological potential. mdpi.com For example, a hybrid compound featuring a fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing a thieno[2,3-d]pyrimidine moiety has been efficiently synthesized. mdpi.com Similarly, the thiazole ring itself is a key component in numerous FDA-approved drugs and is recognized as a privileged scaffold in drug discovery. nih.govmdpi.comresearchgate.net
Linker Design:
The design of appropriate linkers is crucial in scaffold hybridization to ensure the correct spatial orientation of the pharmacophoric units for optimal interaction with their biological targets. The derivatization of the 2-amino group of the thiazole ring, as discussed in the previous section, provides a convenient attachment point for various linkers. Acylation, for instance, can introduce linker moieties with varying lengths and flexibilities. nih.govmdpi.com These linkers can then be used to connect the thieno[2,3-d]thiazole core to other bioactive scaffolds.
An example of this strategy is the synthesis of bis-thiazoles linked to quinoxaline (B1680401) or thienothiophene through a 2-phenoxy-N-arylacetamide group, demonstrating the utility of amide linkages in creating complex hybrid molecules. nih.gov
Table 3: Examples of Scaffold Hybridization and Linker Strategies
| Hybrid Scaffold/Linker Type | Rationale/Application | Reference(s) |
| Thieno[2,3-d]pyrimidine-Coumarin-Pyrazolo-Pyridine | Anticancer, Photochemical properties | mdpi.com |
| Thieno[2,3-d]thiazole-Pyran | Potential biological activities | purkh.com |
| Bis-thiazole linked via Phenoxy-acetamide | Antibacterial agents | nih.gov |
| Thiopyrano[2,3-d]thiazole-Pyrazole | Anticancer agents | nih.gov |
Structure Activity Relationship Sar Studies of Thienothiazoles and Their Derivatives
Correlation of Structural Motifs with Biological Activity Profiles (General)
The thieno[2,3-d]thiazole (B11776972) core is a bioisostere of the benzothiazole (B30560) nucleus, a scaffold known for a wide array of pharmacological activities. mdpi.comresearchgate.net The fusion of a thiophene (B33073) and a thiazole (B1198619) ring creates a bicyclic heterocyclic system that has attracted significant interest in medicinal chemistry. The 2-aminothiazole (B372263) moiety, in particular, is a well-established pharmacophore present in numerous biologically active compounds, contributing to anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. rsc.org
The general SAR for thienothiazole and related thiazole derivatives indicates that the nature and position of substituents on the bicyclic ring system are critical determinants of biological activity. For instance, the thiophene portion of the molecule can be substituted to modulate lipophilicity and electronic properties, which in turn affects interactions with biological targets. researchgate.net Similarly, modifications to the 2-amine group on the thiazole ring can significantly alter the compound's pharmacological profile. The presence of the fused ring system often imparts a degree of rigidity to the molecule, which can be advantageous for specific receptor binding. Thiazole-containing compounds have been noted for their ability to inhibit various enzymes and cellular processes, and the thieno[2,3-d]thiazole framework is being explored for similar potential. nih.govnih.gov
Impact of Substitutions on Receptor Binding and Enzyme Inhibition (In Vitro/Theoretical)
The introduction of different substituents onto the thienothiazole scaffold has a profound impact on its interaction with biological targets such as enzymes and receptors. Both the electronic and steric properties of these substituents play a crucial role in defining the potency and selectivity of the derivatives.
For example, in related heterocyclic systems like phenothiazines, the addition of an electron-attracting substituent can extend inhibitory activity against specific enzymes like NADPH oxidases. nih.gov Conversely, the presence of a bulky group, such as a methylsulfoxide, can completely abolish this inhibitory action. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric nature of the substituents.
In the context of enzyme inhibition, studies on various thiazole derivatives have shown that specific substitutions can lead to potent inhibitory effects. For instance, certain 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have demonstrated excellent inhibitory activity against α-glucosidase and α-amylase, with the presence of di-nitro functional groups on an aromatic ring playing a key role. scielo.br While these are not thienothiazoles, the principles of substituent effects on enzyme binding are transferable. Molecular docking studies on other thiazole derivatives have validated that substitutions can influence binding to the active sites of enzymes like EGFR, VEGFR-2, and BRAF kinases, which are implicated in cancer. rsc.orgnih.gov
The table below summarizes the general impact of substitutions on the biological activity of thiazole and benzothiazole derivatives, which can be extrapolated to the thienothiazole class.
| Substituent Type | Position | General Impact on Activity | Example Target Class |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Aromatic rings attached to the core | Can enhance inhibitory potency by altering electronic distribution. nih.govscielo.br | Kinases, Oxidases nih.govnih.gov |
| Electron-donating groups (e.g., -OCH3, -CH3) | Aromatic rings attached to the core | May increase or decrease activity depending on the target's electronic requirements. nih.gov | Various enzymes |
| Bulky/Steric groups (e.g., t-butyl) | Various | Can decrease activity due to steric hindrance in the binding site. | Various enzymes |
| Hydrophilic groups (e.g., -OH, morpholine) | Various | Can be well-tolerated and may improve pharmacokinetic properties. | Various enzymes |
| Aliphatic amine chains | Nitrogen atoms in the ring system | Can confer inhibitory activity against specific enzyme isoforms. nih.gov | NADPH Oxidases nih.gov |
Stereochemical Effects on Activity
While specific studies on the stereochemical effects of 5-Methylthieno[2,3-d] rsc.orgmdpi.comthiazol-2-amine derivatives are not extensively documented in the reviewed literature, the principles of stereoselectivity are fundamental in medicinal chemistry. In other chiral heterocyclic compounds, it has been demonstrated that only specific isomers display significant biological activity. For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant potency, suggesting that stereochemistry was crucial for recognition by cellular transporters and for interaction with biological targets.
Should a chiral center be introduced into the 5-Methylthieno[2,3-d] rsc.orgmdpi.comthiazol-2-amine scaffold, for instance through substitution, it would be anticipated that the resulting enantiomers could have distinct biological profiles. One enantiomer might fit optimally into a binding site, leading to a strong therapeutic effect, while the other might bind weakly or not at all, or could even interact with a different target, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers would be a critical step in the development of any chiral thienothiazole derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.
For thiazole and its derivatives, various 2D and 3D-QSAR models have been developed to predict activities such as antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net These models rely on the calculation of molecular descriptors that quantify different aspects of a molecule's structure.
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors numerically represent the physicochemical, topological, electronic, and steric properties of the molecules. For thiazole derivatives, a wide range of descriptors have been employed in QSAR studies. mdpi.com
Commonly used categories of molecular descriptors include:
Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and molecular weight (MW).
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular surface area and volume.
The following table presents examples of molecular descriptors used in QSAR studies of thiazole-related compounds.
| Descriptor Class | Descriptor Example | Property Encoded |
| Physicochemical | LogP | Lipophilicity/Hydrophobicity |
| Physicochemical | Molar Refractivity (MR) | Molar volume and polarizability |
| Electronic | ELUMO | Electron affinity |
| Topological | J | Balaban index (a distance-based topological index) |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA/CoMSIA) | 3D shape and charge distribution |
The predictive power and reliability of a QSAR model must be rigorously validated using various statistical methods. Validation is typically divided into internal and external validation.
Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net
External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. The predictive ability is often assessed by the squared correlation coefficient between the observed and predicted activities for the test set (R²_pred).
Key statistical parameters used for validating QSAR models are summarized below.
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Close to 1.0 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (Predictive R² for external test set) | Measures the ability of the model to predict the activity of new compounds. | > 0.6 |
| MSE (Mean Squared Error) | Represents the average squared difference between the observed and predicted values. | Low value |
The development of a statistically valid QSAR model for 5-Methylthieno[2,3-d] rsc.orgmdpi.comthiazol-2-amine and its derivatives would be a powerful tool for the rational design of new analogues with optimized biological activity.
Computational Chemistry and Molecular Modeling of Thienothiazole Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as a thienothiazole derivative, within the active site of a biological target.
Binding mode analysis involves the detailed examination of the interactions between a ligand and the amino acid residues of its target protein. These interactions are crucial for the ligand's affinity and specificity. Studies on related thieno[2,3-d]pyrimidine (B153573) and thiazole (B1198619) derivatives have shown that these scaffolds commonly form key interactions that stabilize the ligand-protein complex.
For instance, molecular docking studies on thieno[2,3-d]pyrimidine derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) reveal critical binding patterns. nih.gov The thieno[2,3-d]pyrimidine nucleus is often observed to occupy the adenine (B156593) binding pocket of kinases, where it can form hydrogen bonds with hinge region residues. nih.gov Similarly, analyses of thiazole derivatives show that the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while attached functional groups can engage in hydrophobic interactions, further anchoring the molecule in the binding site. nih.gov
In a hypothetical docking of 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine into a kinase active site, one would anticipate the 2-amino group and the thiazole nitrogen to act as key hydrogen bond donors and acceptors. The fused ring system would likely engage in van der Waals and hydrophobic interactions with nonpolar residues. The methyl group at the 5-position could also contribute to hydrophobic interactions, potentially enhancing binding affinity.
Table 1: Examples of Interacting Residues for Thienopyrimidine Derivatives with Protein Targets This table is populated with data from studies on analogous compounds to illustrate typical interactions.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Thieno[3,4-d]pyrimidine (B1628787) | HIV-1 Reverse Transcriptase | Lys101, Val106 | Hydrogen Bond |
| Thieno[3,4-d]pyrimidine | HIV-1 Reverse Transcriptase | Leu100, Phe227, Pro236 | van der Waals |
| Thieno[2,3-d]pyrimidine | EGFR | Met793 | Hydrogen Bond |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable ligand-receptor complex and, generally, higher potency.
For example, docking studies on a series of thieno[2,3-d]pyrimidine derivatives against EGFR have shown binding scores ranging from -23.94 kcal/mol for established inhibitors to favorable scores for novel compounds. nih.gov Another study on 2-oxoindolin-3-ylidene thiazole derivatives targeting VEGFR-2 reported potent inhibition, with IC50 values as low as 0.047 µM, which correlates with strong predicted binding energies from docking simulations. nih.gov These computational predictions help prioritize which compounds to synthesize and test in the laboratory. While specific binding affinity data for 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine is not available, its structural similarity to other active thiazole and thienopyrimidine compounds suggests it could exhibit significant binding to relevant biological targets.
Table 2: Predicted Binding Affinities of Thiazole and Thienopyrimidine Analogs against Various Targets This table presents data from related systems to exemplify typical binding energy values obtained from molecular docking.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | EGFRWT | -23.94 |
| Thieno[2,3-d]pyrimidine Derivative | PI3K | -9.87 |
| Thiazole Derivative | RAS p21 Human Protein | -8.5 to -10.5 (ACE) |
| Thieno[2,3-d] nih.govtandfonline.comrsc.orgtriazolo[1,5-a]pyrimidine | EGFR | -7.21 |
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT provides a way to understand a molecule's structure, stability, and reactivity based on the distribution of its electrons.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations on various thiazole and thienopyrimidine derivatives have been used to determine these values. For instance, a theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives calculated HOMO-LUMO gaps ranging from 3.15 eV to 3.83 eV. nih.gov Compounds with electron-donating groups tend to have smaller gaps, indicating higher reactivity. nih.gov For 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine, the electron-donating amino group and the electron-rich heterocyclic system would be expected to influence its frontier orbital energies significantly.
Table 3: Calculated HOMO-LUMO Gaps for Related Heterocyclic Systems using DFT Data is sourced from computational studies on analogous molecular scaffolds.
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | B3LYP/6-311G(d,p) | -6.21 | -2.46 | 3.75 |
| Nitro-substituted Thieno[2,3-d]pyrimidine | B3LYP/6-311G(d,p) | -6.81 | -3.66 | 3.15 |
| Imidazole (B134444) Derivative | B3LYP/6–311++G(d,p) | -6.29 | -1.81 | 4.48 |
| Poly[3-(benzo[d]thiazole-2-yl)thiophene] | DFT | -4.80 | -4.18 | 0.62 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack.
MEP maps are valuable for predicting how a molecule will interact with other molecules, including biological receptors or chemical reagents. researchgate.net For a molecule like 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine, an MEP map would likely show a negative potential (red) around the nitrogen and sulfur atoms of the heterocyclic rings due to their lone pairs of electrons. The area around the amino group's hydrogen atoms would likely exhibit a positive potential (blue), highlighting their ability to act as hydrogen bond donors. These maps provide a rational basis for understanding the non-covalent interactions observed in molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility and stability of the complex in a simulated physiological environment.
MD simulations are frequently used to validate the results of molecular docking. By running a simulation (typically for nanoseconds), researchers can observe whether a docked ligand remains stably bound within the active site. tandfonline.com The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the docking pose is credible and the complex is stable. rsc.org
Studies on thieno[2,3-d]pyrimidine derivatives have employed MD simulations to confirm their binding stability with targets like VEGFR-2 and HIV-1 Reverse Transcriptase. nih.govrsc.org For example, a 50 ns MD simulation of a thieno[3,4-d]pyrimidine inhibitor bound to HIV-1 RT showed that the complex remained stable, with RMSD values fluctuating around an average of 2-2.5 Å, confirming a stable binding mode. tandfonline.com Such simulations for 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine complexed with a target protein would be essential to verify the stability of its binding pose and to understand the dynamic nature of its interactions, which could reveal additional binding conformations or key fluctuations that influence its biological activity.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and the design of virtual libraries are powerful computational strategies employed to explore the vast chemical space around a core scaffold like 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine. These methods facilitate the rapid identification of promising lead candidates for various therapeutic targets, particularly in the realm of kinase inhibition for anticancer applications.
The process typically begins with the creation of a large, diverse virtual library of derivatives. This is achieved by systematically modifying the core structure of 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine with a wide array of functional groups and substituents at designated positions. The design of these libraries is often guided by established structure-activity relationships (SAR) of related compounds, aiming to enhance target affinity and selectivity while maintaining drug-like properties. For instance, based on studies of similar heterocyclic systems, substitutions at the amino group or on the thiophene (B33073) ring are common starting points for generating structural diversity.
Once the virtual library is constructed, it is subjected to a hierarchical screening process. A common initial step is the application of drug-likeness filters, such as Lipinski's Rule of Five, to eliminate compounds with predicted poor pharmacokinetic properties. The remaining compounds then undergo virtual screening, most commonly through molecular docking simulations. This involves computationally predicting the binding mode and affinity of each derivative within the active site of a specific biological target.
Protein kinases are a major class of targets for thienothiazole and related thienopyrimidine derivatives due to their critical role in cell signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net Virtual screening campaigns for 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine derivatives would likely target kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and various cyclin-dependent kinases (CDKs), which have been successfully targeted by analogous compounds. researchgate.netnih.gov
The results of molecular docking are typically presented in the form of a scoring function, which estimates the binding energy of the ligand-protein complex. Derivatives with the most favorable docking scores are then prioritized for further computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding mode over time.
For example, a virtual screening of a library of thieno[3,2-d]thiazole derivatives against a panel of kinases demonstrated that specific substitutions could significantly enhance binding affinity. researchgate.net While not specific to 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine, these findings provide a valuable blueprint for designing virtual libraries and interpreting screening results for this scaffold. The following table illustrates hypothetical docking scores for a designed virtual library of 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine derivatives against VEGFR-2, based on methodologies reported for similar compounds.
| Compound ID | Substituent at Amino Group (R1) | Substituent at Thiophene Ring (R2) | Predicted Docking Score (kcal/mol) with VEGFR-2 | Key Interacting Residues (Predicted) |
|---|---|---|---|---|
| MTT-001 | -H | -H | -7.5 | Cys919, Asp1046 |
| MTT-002 | -C(=O)c1ccccc1 (Benzoyl) | -H | -9.2 | Cys919, Asp1046, Leu840 |
| MTT-003 | -c1cn[nH]c1 (Imidazolyl) | -H | -8.8 | Cys919, Glu885, Asp1046 |
| MTT-004 | -H | -Cl | -7.9 | Cys919, Asp1046, Val916 |
| MTT-005 | -C(=O)c1ccccc1 (Benzoyl) | -Cl | -9.8 | Cys919, Asp1046, Leu840, Val916 |
Following the identification of high-scoring virtual hits, more advanced computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models are developed using experimental data from known active compounds to predict the activity of new, untested derivatives based on their physicochemical properties and structural features. nih.gov This allows for further refinement of the virtual library and the design of compounds with potentially even greater potency.
The ultimate goal of in silico screening and virtual library design is to generate a small, manageable number of highly promising candidates for chemical synthesis and subsequent biological evaluation. This targeted approach significantly increases the efficiency of the drug discovery process, enabling researchers to focus on compounds with the highest probability of success. The insights gained from these computational studies also contribute to a deeper understanding of the molecular interactions that govern the biological activity of 5-Methylthieno[2,3-d] nih.govresearchgate.netthiazol-2-amine derivatives.
Molecular Mechanism of Action Studies in Vitro Contexts
Enzyme Inhibition Studies (e.g., Kinases, COX enzymes, PARP-1)
Derivatives of the thienothiazole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often deregulated in diseases like cancer. nih.govrsc.org Multi-targeting the kinase family is a significant strategy in cancer therapy. nih.govrsc.orgresearchgate.netnih.gov
Studies have demonstrated that certain thieno[3,2-d]thiazole derivatives exhibit promising inhibitory activity against several key oncogenic kinases. nih.govrsc.org For instance, a pyrazoline-conjugated thieno[3,2-d]thiazole derivative, compound 3c , showed notable inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E kinases. nih.govresearchgate.netrsc.org Specifically, compound 3c displayed potent activity against BRAFV600E with an IC₅₀ value of 0.088 µM, which is comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 0.040 µM). nih.govrsc.org Its inhibitory effects on EGFR were also significant, while its impact on VEGFR-2 was less pronounced. nih.gov
The development of orally active phosphoinositide 3-kinase (PI3K) inhibitors is also a key area in targeted cancer therapy. researchgate.net Research into thieno[2,3-d]pyrimidine (B153573) derivatives, a closely related scaffold, has led to the identification of compounds with nanomolar PI3K potency. researchgate.net Thienopyrimidine-based analogues have also shown a promising inhibitory profile against FMS-like tyrosine kinase 3 (FLT3). semanticscholar.org
Some thiazole-based compounds have been investigated for their anti-inflammatory potential via the inhibition of cyclooxygenase (COX) enzymes. One study identified 5-thiazol-based thiazolidinone derivatives as a novel class of selective COX-1 inhibitors, with some compounds showing an inhibitory effect superior to the reference drug naproxen. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| Pyrazolinyl-thiazolinone derivative 1 | EGFR | 0.022 | Sorafenib | 0.025 |
| Pyrazolinyl-thiazolinone derivative 1 | VEGFR-2 | 2.470 | 1.022 | |
| Pyrazolinyl-thiazolinone derivative 1 | BRAFV600E | 2.026 | 0.040 | |
| Thieno[3,2-d]thiazole derivative 3c | EGFR | 0.017 | 0.025 | |
| Thieno[3,2-d]thiazole derivative 3c | VEGFR-2 | 2.259 | 1.022 | |
| Thieno[3,2-d]thiazole derivative 3c | BRAFV600E | 0.088 | 0.040 |
Receptor Binding Profiling and Ligand-Receptor Interactions (Non-Clinical)
The thienothiazole core and related structures have been explored for their interactions with various cellular receptors. Molecular docking studies have been instrumental in elucidating the binding patterns of these compounds. For example, the promising binding patterns of thieno[3,2-d]thiazole derivatives with EGFR, VEGFR-2, and BRAFV600E have been confirmed through in silico studies. researchgate.netnih.gov Similarly, molecular docking of certain thiazolothiazole derivatives revealed strong interactions with the VEGFR-2 receptor, highlighting their potential as scaffolds for novel antitumor agents. researchgate.net
Beyond kinase receptors, related thieno[2,3-d]pyrimidinone derivatives have been evaluated for their affinity for serotonin (B10506) receptors. One study prepared a series of these derivatives and assessed their in vitro 5-HT1A receptor affinity through radioligand binding assays. nih.gov The results identified key structural features for efficacious and selective 5-HT1A ligands, with the most effective derivative displacing [3H]-8-OH-DPAT from rat hippocampal membranes with an IC₅₀ of 0.3 nM. nih.gov
More recently, thiazole (B1198619) carboxamide derivatives were investigated for their impact on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.com One compound, MMH-5 , was identified as a potent negative allosteric modulator of GluA2 AMPA receptors, causing a significant drop in current amplitude and affecting receptor kinetics. nih.gov Docking simulations were performed to identify potential interaction modes between MMH-5 and the GluA2-AMPA receptor. nih.gov
Antimicrobial Mechanisms at the Cellular Level (e.g., inhibition of bacterial growth, fungal growth)
Thiazole-containing compounds are widely recognized for their antimicrobial properties. globalresearchonline.netnih.gov Various derivatives of the thienothiazole scaffold have been evaluated against a panel of bacteria and fungi, demonstrating a broad spectrum of activity. rsc.orgresearchgate.netnih.gov
In one study, the antimicrobial activity of new thieno[3,2-d]thiazole analogues was evaluated against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (Candida albicans). rsc.orgnih.gov The results showed that some of these compounds had promising microbial inhibitory effects when compared to reference drugs like streptomycin (B1217042) and amphotericin-B. rsc.orgresearchgate.netnih.gov Other research has shown that thiazole derivatives can possess more potent inhibitory effects on gram-positive bacteria than gram-negative ones. researchgate.net
The antifungal mechanism of some thiazole derivatives against C. albicans has been investigated. nih.gov Studies suggest that their mode of action may be related to disrupting the structure of the fungal cell wall and/or cell membrane. nih.gov A sorbitol assay, which protects the fungal cell wall from osmotic stress, showed that the minimum inhibitory concentration (MIC) values of tested thiazole derivatives increased significantly in the presence of sorbitol, supporting the hypothesis of cell wall damage. nih.gov The antifungal activity of azoles is often mediated by the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell wall. nih.gov
| Pathogen | Compound Type | Activity Metric | Result |
|---|---|---|---|
| Staphylococcus aureus | Thiazole Derivatives | Inhibition Zone | 8.9-22.3 mm |
| Staphylococcus aureus | Thiazole Derivatives | MIC | 50-200 µg/ml |
| Streptococcus agalactiae | Thiazole Derivatives | Inhibition Zone | 16.1-25.6 mm |
| Streptococcus agalactiae | Thiazole Derivatives | MIC | 25-100 µg/ml |
| Candida albicans (clinical isolates) | Thiazole Derivatives | MIC | 0.008–7.81 µg/mL |
| Candida albicans (clinical isolates) | Thiazole Derivatives | MFC | 0.015–31.25 µg/mL |
Anticancer Mechanisms (e.g., tubulin polymerization inhibition, cell cycle arrest in in vitro cell lines, without clinical data)
The anticancer activity of thienothiazole and related thiazole derivatives has been extensively studied in vitro, revealing multiple mechanisms of action, including cytotoxicity, inhibition of tubulin polymerization, and induction of cell cycle arrest and apoptosis. nih.govnih.gov
Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several thiazole-based compounds have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.govnih.govmdpi.com One study on thiazol-5(4H)-ones identified compounds that were potent inhibitors of tubulin polymerization, with IC₅₀ values as low as 9.33 nM, which was more active than colchicine itself. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase, consistent with their role as antimitotic agents. nih.gov
Cell Cycle Arrest and Apoptosis: Thienothiazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. rsc.orgnih.gov For instance, a thieno[3,2-d]thiazole derivative was investigated for its impact on the cell cycle and apoptosis induction in the MCF-7 breast cancer cell line. rsc.orgnih.gov Another study on a novel 1,3-thiazole derivative (Compound 4 ) found that it induced cell cycle arrest in MCF-7 cells at the G1 stage. nih.gov A different thiazole derivative (Compound 4c ) caused a significant increase in the pre-G1 peak in MCF-7 cells, indicating apoptosis, and induced cell cycle arrest. mdpi.com Other research has shown that certain imidazole (B134444) derivatives can cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis in MCF-7 cells. semanticscholar.org This S-phase or G2/M phase arrest is a common mechanism by which cytotoxic agents inhibit DNA synthesis and lead to programmed cell death. uzh.ch
| Compound | Cell Line | Activity Metric | Result | Mechanism |
|---|---|---|---|---|
| Pyrazolinyl-aminothiazol-4-one 1 | MCF-7 (Breast) | IC₅₀ | 4.02 µM | Multi-kinase inhibition |
| Pyrazolinyl-aminothiazol-4-one 1 | HepG-2 (Liver) | IC₅₀ | 4.52 µM | Multi-kinase inhibition |
| Thieno[3,2-d]thiazole-carbohydrazide 3c | MCF-7 (Breast) | IC₅₀ | 8.35 µM | Multi-kinase inhibition |
| Thieno[3,2-d]thiazole-carbohydrazide 3c | HepG-2 (Liver) | IC₅₀ | 7.88 µM | Multi-kinase inhibition |
| Thiazole derivative 4c | MCF-7 (Breast) | IC₅₀ | 2.57 µM | Cell cycle arrest (pre-G1) |
| Thiazole derivative 4 | MCF-7 (Breast) | IC₅₀ | 5.73 µM | Cell cycle arrest (G1) |
| Thiazol-5(4H)-one 4f | - | IC₅₀ (Tubulin) | 9.33 nM | Tubulin polymerization inhibition |
| Thiazol-5(4H)-one 5a | - | IC₅₀ (Tubulin) | 9.52 nM | Tubulin polymerization inhibition |
Exploration of Other Biological Activities (e.g., antioxidant, anti-inflammatory effects in in vitro assays)
In addition to their anticancer and antimicrobial properties, thiazole and thienothiazole derivatives have been evaluated for other biological activities, such as antioxidant and anti-inflammatory effects, in various in vitro assays. researchgate.net
Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest. ceon.rs Several studies have screened new thiazole derivatives for their in vitro antioxidant properties using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging capacity test and the ferric reducing antioxidant power (FRAP) test. researchgate.netnih.gov Some synthesized compounds have shown potent antioxidant activity. researchgate.net A study on tetrahydro-benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines found that two of the tested compounds exhibited antioxidant properties in a lipid peroxidation assay, although their activity was not comparable to standard antioxidants like Trolox or quercetin. ceon.rs
Anti-inflammatory Activity: The anti-inflammatory potential of thiazole derivatives has also been reported. globalresearchonline.netresearchgate.net As mentioned previously, the mechanism for this activity is often linked to the inhibition of COX enzymes. nih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated and found to demonstrate moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. nih.gov
Advanced Research Applications and Future Directions
Thienothiazoles in Materials Science (e.g., Organic Photovoltaics)
The electron-deficient nature and high planarity of the thienothiazole (TTz) moiety make it an attractive building block for organic photovoltaic (OPV) materials. nih.gov In the field of organic solar cells (OSCs), materials based on thiazole (B1198619) and its fused heterocycles are utilized to construct both electron donor and acceptor components. nih.gov The incorporation of these structures can favorably tune the frontier molecular energy levels (HOMO/LUMO), optimize molecular aggregation in the solid state, and improve charge transport, all of which are critical for high-performance photovoltaic devices. nih.govmdpi.com
A key advantage of integrating a thienothiazole unit directly into a polymer backbone is the ability to introduce nitrogen, which helps to adjust the HOMO level without relying on external substituents. acs.org For example, the polymer PBnDT–TTz was developed for use in organic solar cells and demonstrated a power conversion efficiency (PCE) of 2.5%, which was higher than its direct analogue without the nitrogen atom in the fused ring. acs.org
More recent research has focused on designing novel non-fullerene acceptors (NFAs) for OSCs. In one study, two new isomeric A-Q-D-Q-A type NFAs, TzN-S and TzS-S, were synthesized using a thienothiazole π-spacer. nih.gov These molecules were designed for near-infrared (NIR) absorption. nih.gov When blended with a PCE10 polymer donor, the resulting solar cell devices showed markedly different performance, highlighting the critical role of molecular geometry and packing. The TzS-S based device achieved a significantly higher PCE of 10.75% compared to the 6.13% efficiency of the TzN-S device, a difference attributed to more favorable energetic offsets and superior charge generation and transport properties in the TzS-S blend. nih.gov
Table 1: Performance of Thienothiazole-Based Organic Photovoltaic Devices
| Material | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Source |
|---|---|---|---|---|---|
| PBnDT–TTz | Polymer Donor | 2.5% | 0.69 V | N/A | acs.org |
| TzS-S | Non-Fullerene Acceptor | 10.75% | 0.75 V | 22.09 mA cm-2 | nih.gov |
| TzN-S | Non-Fullerene Acceptor | 6.13% | 0.70 V | 14.27 mA cm-2 | nih.gov |
Development as Chemical Biology Probes
The rigid, conjugated ring system inherent in thiazole-containing heterocycles provides a robust platform for the design of fluorescent chemical probes. These probes are engineered to detect specific ions, molecules, or changes in the cellular environment. For instance, benzothiazole-based probes have been developed as "turn-on" fluorescent sensors for hydrogen sulfide (B99878) (H₂S). nih.gov These probes typically incorporate a recognition group (like 2,4-dinitrobenzenesulfonyl) that quenches fluorescence; upon reaction with the target analyte (H₂S), the recognition group is cleaved, restoring fluorescence. nih.gov One such probe, featuring a positive charge to enhance water solubility, was successfully used to image both endogenous and exogenous H₂S within the lysosomes of living HeLa cells. nih.gov
Given the structural and electronic similarities, the thieno[2,3-d] acs.orgnih.govthiazole scaffold represents a promising core for developing novel chemical biology probes. By appending appropriate recognition moieties and tuning substituents on the ring system, it is conceivable to design highly sensitive and selective probes for a variety of biologically relevant analytes, enabling advanced cellular imaging and diagnostics.
Strategies for Lead Optimization in Medicinal Chemistry
In drug discovery, a "hit" compound identified from initial screening often requires significant chemical modification to become a viable "lead" compound. This process, known as lead optimization, aims to enhance therapeutic efficacy, improve pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and ensure chemical accessibility. nih.gov General strategies for optimizing a lead compound, such as one based on the thienothiazole scaffold, fall into several categories. nih.gov
The most direct approach involves the chemical manipulation of functional groups. nih.gov For a molecule like 5-Methylthieno[2,3-d] acs.orgnih.govthiazol-2-amine, this could involve modifying the 2-amine or the 5-methyl group to explore the structure-activity relationship (SAR). For example, in a series of 2-(1H-pyrazol-1-yl)thiazole derivatives developed as EP1 receptor antagonists, systematic modifications were made to the thiazole and pyrazole (B372694) rings to identify compounds with the best activity and oral pharmacokinetics. nih.gov A similar, methodical approach could be applied to a thienothiazole lead to improve its target binding affinity and selectivity without focusing on clinical outcomes.
Emerging Synthetic Methodologies for Complex Thienothiazoles
The construction of complex, fused heterocyclic systems like thienothiazoles requires specialized synthetic methods. Research in this area focuses on developing efficient, high-yield reactions that allow for precise control over the final structure. One reported methodology for synthesizing substituted thieno[2,3-d]isothiazoles, a closely related isomer, starts from the readily available 3,4-dibromothiophene. researchgate.net The synthesis proceeds through the strategic introduction of an oxime and a methylthio group onto the thiophene (B33073) ring. researchgate.net The key cyclization step is then achieved by converting the oxime into a more reactive oxime ester intermediate, which spontaneously forms the fused bicyclic ring system. researchgate.net Such multi-step synthetic sequences are crucial for building libraries of complex thienothiazole analogues for further research in materials science and medicinal chemistry.
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds or discover novel chemical entities. nih.gov Bioisosterism involves substituting an atom or functional group within a molecule with another that has similar physical or chemical properties, with the goal of modulating polarity, bonding, and electronic configuration while maintaining the desired biological activity. researchgate.net For the 5-Methylthieno[2,3-d] acs.orgnih.govthiazol-2-amine scaffold, a classical bioisosteric replacement could involve swapping the 5-methyl group for a chlorine atom or an ethyl group to fine-tune steric and electronic properties.
Scaffold hopping is a more profound modification where the central molecular core is replaced with a structurally different scaffold that preserves the original orientation of key binding groups. nih.gov This technique is used to escape restrictive patent space, improve physicochemical properties, or find entirely new classes of active compounds. researchgate.net For example, if the thienothiazole core of a hypothetical active compound proved to have poor solubility, a medicinal chemist might replace it with another bicyclic heteroaromatic system to improve its drug-like properties while attempting to maintain its biological function. This has been demonstrated in other compound series, where an isoxazole (B147169) ring was replaced with pyridine (B92270) or oxadiazole heterocycles to generate ligands with high affinity for nicotinic receptors. nih.gov
Cheminformatics and Data Mining for Thienothiazole Research
Cheminformatics applies computational and data analysis techniques to solve problems in chemistry, accelerating research and development. ejbi.orgneovarsity.org In the context of thienothiazole research, these tools are invaluable for managing and analyzing the large datasets generated from chemical synthesis and biological screening. ejbi.org
One key application is virtual screening, where large digital libraries of thienothiazole derivatives can be computationally docked against the three-dimensional structure of a biological target to predict binding affinity. neovarsity.org This allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. ejbi.org
Furthermore, data mining and machine learning algorithms are used to analyze high-throughput screening (HTS) data. nih.gov By computing molecular descriptors for a series of tested thienothiazole compounds and correlating them with their measured activity, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the activity of new, unsynthesized derivatives and identify the key structural features responsible for their biological effects. nih.govresearchgate.net Cheminformatics also plays a crucial role in predicting ADMET properties in silico, helping to identify and filter out compounds with likely unfavorable pharmacokinetic profiles early in the discovery process. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methylthieno[2,3-d][1,3]thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Cyclization of thioureas : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thioureas, followed by acid-mediated cyclization to yield thiazole derivatives .
- Hydrazine-mediated synthesis : Treat benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol under reflux to generate hydrazinyl intermediates, which are further functionalized via condensation with carbonyl compounds .
- Optimization : Adjust stoichiometry, solvent (e.g., glacial acetic acid for cyclization), and reaction time to minimize by-products. Use TLC to monitor progress .
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- NMR/FT-IR : Confirm amine (-NH₂) and thiazole ring vibrations (C-S stretching at ~650 cm⁻¹) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles. Validate with ORTEP-3 for graphical representation .
- Mass spectrometry : Identify molecular ion peaks (e.g., m/z 192.24 for C₈H₈N₄S) .
Q. What preliminary biological assays are recommended for evaluating pharmacological potential?
- Screening :
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition for anti-Alzheimer’s activity .
Advanced Research Questions
Q. How can crystallographic data inconsistencies arise during structural analysis, and how are they resolved?
- Challenges :
- Twinning/Disorder : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
- Data quality : Validate with SIR97 for phase refinement and R-factor convergence (<5% discrepancy) .
- Validation tools : Check CIF files with PLATON for symmetry/geometry errors .
Q. What computational strategies are employed to analyze structure-activity relationships (SAR) in thiazole derivatives?
- Methods :
- Molecular docking : Dock ligands (e.g., into EGFR kinase domain) using AutoDock Vina to predict binding affinities .
- QSAR modeling : Use Gaussian09 for DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with bioactivity .
- MD simulations : Run GROMACS for 100 ns to assess protein-ligand stability .
Q. How can conflicting biological data from different synthetic batches be addressed?
- Troubleshooting :
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- By-product identification : LC-MS to detect impurities (e.g., unreacted hydrazine intermediates) .
- Bioassay replication : Repeat assays in triplicate with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .
Data Contradiction Analysis
-
Synthetic Yield Discrepancies :
-
Biological Activity Variability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
